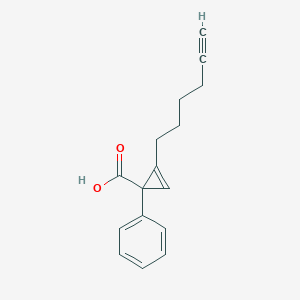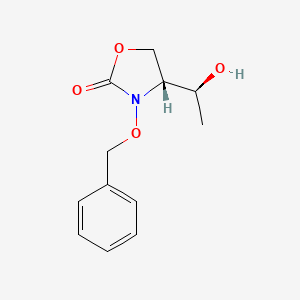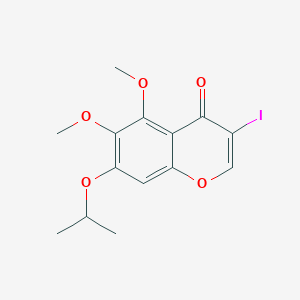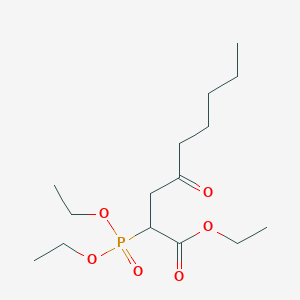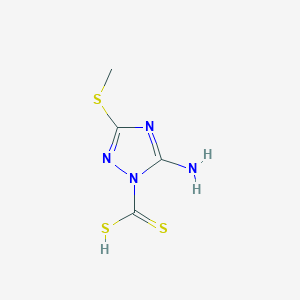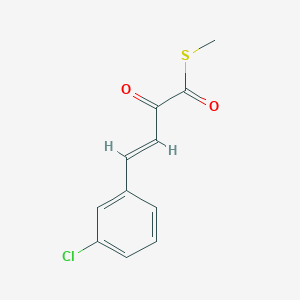
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a chlorophenyl group, an oxobut-3-enethioate moiety, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
(E)-4-(3-Chlorophenyl)-but-3-en-2-one: This compound shares a similar structure but lacks the methylthio group.
(E)-4-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar α,β-unsaturated ketone structure but with different substituents.
Uniqueness: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H9ClO2S |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
S-methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
InChI Key |
FVXMGVYRFDVDKZ-AATRIKPKSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


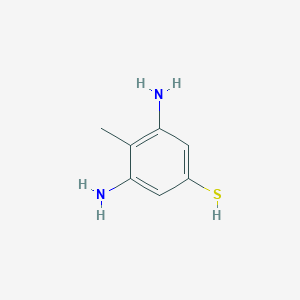
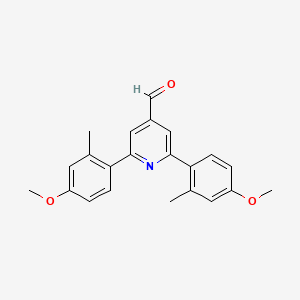
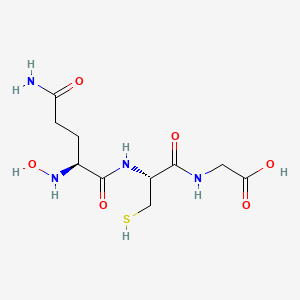
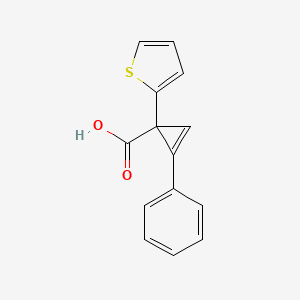
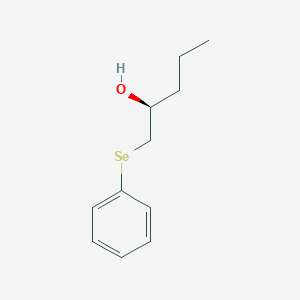
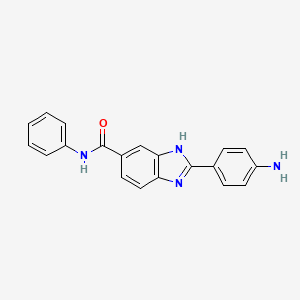
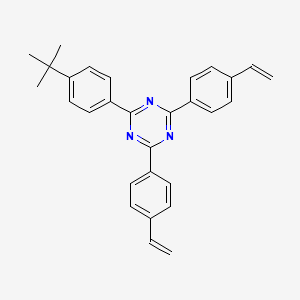
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
